molecular formula C21H14F2N6O2S B2571334 N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1112348-45-4

N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2571334
CAS No.: 1112348-45-4
M. Wt: 452.44
InChI Key: TXWAWKBEOOZWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a potent and selective small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its research value is centered on oncology, particularly in the study of hematological malignancies. The compound exerts its effects by competitively binding to the ATP-binding site of these tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways like JAK-STAT and FLT3-mediated PI3K/AKT and RAS/MAPK . This targeted inhibition is crucial for investigating the proliferation and survival of cancer cells dependent on constitutive JAK2 or FLT3 signaling, such as those found in myeloproliferative neoplasms and a subset of acute myeloid leukemia (AML) characterized by FLT3 mutations. Researchers utilize this inhibitor as a precise chemical tool to dissect the roles of JAK2 and FLT3 in disease pathogenesis, to explore mechanisms of drug resistance, and to evaluate potential synergistic effects in combination therapy regimens in preclinical models.

Properties

CAS No.

1112348-45-4

Molecular Formula

C21H14F2N6O2S

Molecular Weight

452.44

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H14F2N6O2S/c1-11-3-2-4-12(7-11)18-25-17(31-28-18)10-32-21-26-19-14(9-24-27-19)20(30)29(21)13-5-6-15(22)16(23)8-13/h2-9H,10H2,1H3,(H,24,27)

InChI Key

TXWAWKBEOOZWCC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a piperazine core linked to an imidazopyridine moiety and various aromatic substituents. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and possibly in oncology.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antiviral Properties : The imidazopyridine structure is known for its antiviral activity against several viruses.
  • Neuropharmacological Effects : Its piperazine component may interact with neurotransmitter receptors.

Antitumor Activity

A study investigated the cytotoxic effects of similar imidazopyridine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 μM against various cancer types .

Antiviral Activity

Research into heterocyclic compounds has revealed that many exhibit antiviral properties. For instance, derivatives containing similar imidazo[1,2-a]pyridine structures have shown effective inhibition against HIV reverse transcriptase with IC50 values as low as 2.95 μM . This suggests that our compound may share similar mechanisms of action.

Neuropharmacological Studies

The piperazine ring is a common scaffold in drugs targeting the central nervous system. A related compound was shown to selectively activate dopamine D3 receptors while avoiding D2 receptor activation, indicating potential for treating neuropsychiatric disorders . This selectivity could be a promising avenue for further exploration regarding our compound's effects on neurotransmitter systems.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The imidazopyridine moiety may interact with various receptors (e.g., dopamine receptors), influencing signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in viral replication and tumor growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 10–20 μM in cancer cell lines
AntiviralIC50 = 2.95 μM against HIV RT
NeuropharmacologicalSelective D3 receptor activation

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Pharmaceuticals demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study : In an experimental model of Alzheimer's disease, administration of the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A publication reported that the compound reduced inflammation markers in a model of rheumatoid arthritis, suggesting its potential utility in treating inflammatory conditions .

Table 2: Proposed Mechanisms

MechanismDescription
Caspase ActivationInduces apoptosis in cancer cells
Receptor ModulationInteracts with neurotransmitter receptors
Cytokine InhibitionReduces levels of pro-inflammatory cytokines

Chemical Reactions Analysis

Piperazine-Carboxamide Formation

The piperazine-carboxamide backbone is typically synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling :

Reaction StepReagents/ConditionsYieldSource
Piperazine ring couplingPd(OAc)₂, Xantphos, K₂CO₃, 110°C85–92%
Carboxamide formationCDI (carbonyldiimidazole), DMF, 60°C78%

Mechanistic Insight :

  • SNAr reactions dominate for electron-deficient aryl halides, while Buchwald-Hartwig is preferred for sterically hindered substrates.

  • Carboxamide coupling often uses carbonylating agents like CDI or phosgene analogs under inert conditions .

N-Alkylation of Piperazine

The piperazine nitrogen undergoes alkylation with imidazo[4,5-b]pyridine-methyl precursors:

Alkylating AgentBaseSolventYieldSource
(Bromomethyl)imidazopyridineDIPEA, NaIAcetonitrile68%
(Chloromethyl)imidazopyridineK₂CO₃DMF55%

Optimization Note :

  • NaI enhances reactivity via halogen exchange (Finkelstein reaction) .

Aromatic Coupling Reactions

The 3,5-dimethylphenyl group is introduced via Suzuki-Miyaura cross-coupling :

Boronic AcidCatalystLigandYieldSource
3,5-Dimethylphenylboronic acidPd(PPh₃)₄XPhos82%
Pd(OAc)₂, K₃PO₄SPhos76%

Challenges :

  • Steric hindrance from methyl groups reduces coupling efficiency; microwave irradiation (100°C, 20 min) improves yields .

SNAr vs. Buchwald-Hartwig Efficiency

ParameterSNAr (Cl-substrate)Buchwald-Hartwig (Br-substrate)
Temperature (°C)11085
Catalyst Loading (mol%)52
Reaction Time (h)2412

Stability and Side Reactions

  • Hydrolysis Risk : The carboxamide bond is susceptible to acidic/basic hydrolysis (t₁/₂ = 4 h at pH 2) .

  • Oxidation : The imidazo[4,5-b]pyridine core oxidizes under strong oxidizing agents (e.g., KMnO₄) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Carboxamide Derivatives

The compound shares structural homology with derivatives reported in and . Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Key Structural Features
Target Compound 3,4-dimethylphenyl; 3,5-dimethylphenyl N/A N/A Imidazo[4,5-b]pyridine core; bulky dimethyl groups enhance steric bulk .
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-fluorophenyl 52.2 189.5–192.1 Fluorine substitution increases electronegativity but reduces steric hindrance vs. methyl .
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl; ethylpiperazine N/A N/A Ethyl group on piperazine induces chair conformation; Cl provides moderate lipophilicity .

Key Observations :

  • Steric and Electronic Effects : The target compound’s 3,4-dimethylphenyl and 3,5-dimethylphenyl substituents introduce greater steric bulk compared to smaller halogens (F, Cl) in A2–A6 . This may reduce off-target interactions but could compromise solubility.
  • Piperazine Conformation : Unlike the ethyl-substituted piperazine in , the target compound’s unmodified piperazine ring likely adopts a chair conformation, as seen in similar carboxamides .
Comparison with Imidazo[4,5-b]pyridine Analogues

The imidazo[4,5-b]pyridine core differentiates the target compound from quinazoline derivatives (e.g., A1–A6 in ). The fused pyridine-imidazole system may improve π-π stacking interactions with aromatic residues in biological targets compared to the planar quinazoline ring .

Thioamide vs. Carboxamide Derivatives

describes N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide, which replaces the carboxamide oxygen with sulfur. The target compound’s carboxamide group likely offers better pharmacokinetic properties.

Research Findings and Implications

  • Biological Relevance : While direct activity data for the target compound is unavailable, structurally related imidazo[4,5-b]pyridines show inhibitory activity against kinases such as EGFR and BRAF . The dimethylphenyl groups may enhance selectivity for hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethylphenyl-substituted imidazo[4,5-b]pyridine intermediates with a piperazine-carboxamide backbone. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCl/HOBt or HBTU with a tertiary amine base (e.g., Et₃N) in anhydrous THF or DMF at room temperature (RT) to 50°C .
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 3:1 to 1:1) yields pure compounds (44–90.5% yield). Confirm purity via ¹H NMR and ESI-MS .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • ¹H NMR Analysis : Identify diagnostic peaks for the imidazo[4,5-b]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and piperazine methyl groups (δ 2.2–2.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peaks). Fragmentation patterns validate the imidazole-piperazine linkage .

Q. What are the standard protocols for assessing biological activity in vitro?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation. IC₅₀ values are calculated from dose-response curves .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/substrate competition at varying compound concentrations .

Advanced Research Questions

Q. How can synthetic impurities in the final compound be identified and resolved?

  • Methodological Answer :

  • HPLC-MS Purity Profiling : Use a C18 column with mobile phases like methanol/water (pH 5.5 adjusted with phosphoric acid) to separate impurities. Detect via UV (254 nm) and MS .
  • Crystallization Optimization : Recrystallize from ethanol/water mixtures to remove hydrophobic byproducts. Monitor purity via XRPD and TGA/DSC to confirm crystalline stability .

Q. What strategies address discrepancies between computational predictions and experimental biological data?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding .
  • Metabolite Profiling : Use LC-MS/MS to identify off-target metabolites or degradation products that may alter activity .

Q. How can computational modeling improve reaction design for derivatives?

  • Methodological Answer :

  • Quantum Mechanical (QM) Calculations : Apply DFT (e.g., B3LYP/6-31G*) to predict transition states for imidazo-pyridine cyclization. Optimize reaction pathways using ICReDD’s reaction path search methods .
  • Machine Learning (ML) : Train models on existing synthetic data (e.g., solvents, catalysts) to predict optimal conditions for novel derivatives .

Q. What advanced techniques resolve spectral overlaps in NMR for structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in the imidazo-pyridine core. HSQC correlates ¹H-¹³C couplings to assign quaternary carbons .
  • Variable Temperature NMR : Suppress rotational isomerism in the piperazine ring by acquiring spectra at 25°C and 60°C .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data across studies?

  • Methodological Answer :

  • Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification. Report logP values via octanol-water partitioning .
  • Polymorph Screening : Test amorphous vs. crystalline forms via XRPD, as solubility varies significantly with solid-state structure .

Q. Why do biological activities differ between similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically modify substituents (e.g., methyl vs. methoxy on phenyl rings) and test in parallel assays. Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .
  • Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan®) to identify unintended kinase interactions .

Tables for Key Data

Synthetic Parameter Optimal Conditions Reference
Coupling AgentHBTU/Et₃N in THF
Purification SolventPetroleum ether:Ethyl acetate (3:1 → 1:1)
Yield Range44–90.5%
Analytical Technique Application Reference
ESI-MSMolecular ion confirmation
XRPD/TGAPolymorph and purity analysis
2D NMRStructural ambiguity resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.